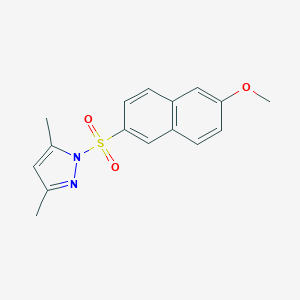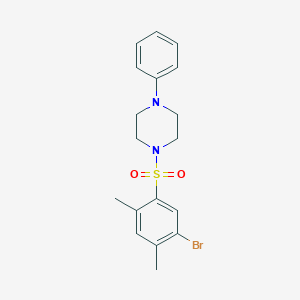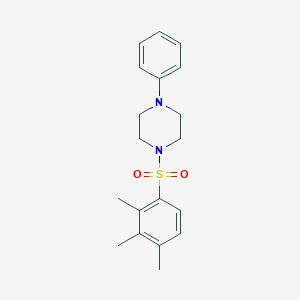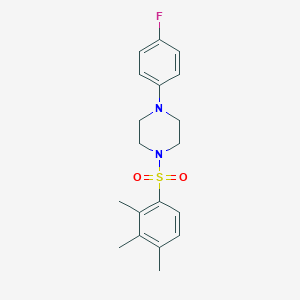
1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine is a chemical compound with a complex structure that includes a piperazine ring substituted with a 4-chloro-3-methylbenzenesulfonyl group and a phenyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and piperazine rings contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine include:
4-Chloro-3-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Phenylpiperazine: Another precursor used in the synthesis.
p-Chlorocresol: A structurally related compound with different applications, primarily as a disinfectant and preservative.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in its individual precursors or related compounds.
Eigenschaften
CAS-Nummer |
325813-87-4 |
|---|---|
Molekularformel |
C17H19ClN2O2S |
Molekulargewicht |
350.9g/mol |
IUPAC-Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C17H19ClN2O2S/c1-14-13-16(7-8-17(14)18)23(21,22)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
WWUHVZOFVGPHIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Propan-2-yl)phenyl]-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345737.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B345739.png)
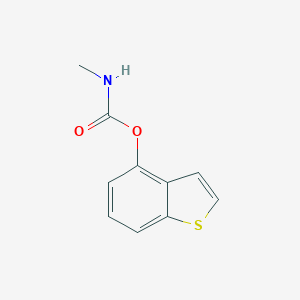
![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)
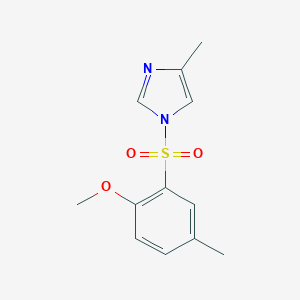

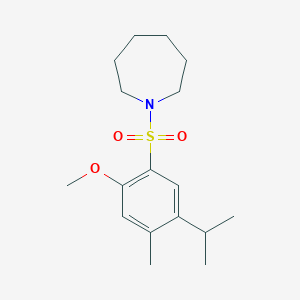
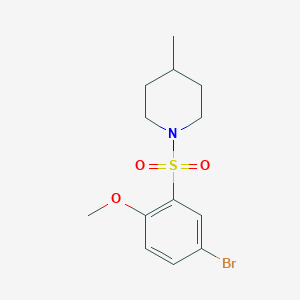
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)
